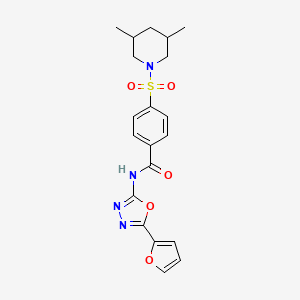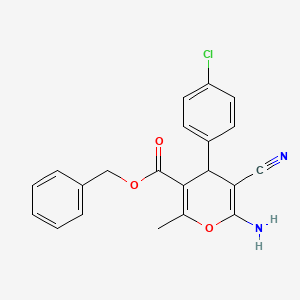
Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyran, which is a six-membered heterocyclic compound with one oxygen atom and five carbon atoms in the ring. It also has an amino group (NH2), a cyano group (CN), and a carboxylate group (COO-) attached to the pyran ring. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various functional groups and the pyran ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the amino group might be involved in acid-base reactions, the cyano group might undergo addition reactions, and the carboxylate group could participate in esterification or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .科学的研究の応用
Organic Synthesis and Chemical Properties
Researchers have synthesized and studied compounds similar to Benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, focusing on their synthesis methods and chemical properties. For instance, a study on the synthesis of 2-amino-4H-pyran-3-carbonitriles through reactions with chloroacetyl chloride shows the versatility of pyran compounds in organic chemistry. These compounds were synthesized using a three-component reaction and their structures were confirmed by modern spectroscopic methods, highlighting their potential in diverse synthetic applications (Hai et al., 2017).
Photophysics and Photorelease Applications
Another research direction involves the photoactivation and photorelease properties of benzocoumarin derivatives. A study demonstrated the use of a new benzocoumarin bearing an amino group as a photocleavable protecting group for carboxylic acids. This research highlights the potential of such compounds in controlled release applications, which could be beneficial in drug delivery systems (Soares et al., 2015).
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial activities. For example, the synthesis and biological evaluation of new coumarin derivatives showed potential antimicrobial properties, providing a foundation for developing new therapeutic agents (Al-Haiza et al., 2003).
Material Science and Electroluminescence
The application of related compounds in material science, particularly in the preparation of organic electroluminescent compounds, has been explored. A study detailed the synthesis of an electroluminescent compound using a one-step process, which could have implications for the development of new materials for electronic devices (Shi Juan-ling, 2006).
作用機序
Safety and Hazards
将来の方向性
Future research could involve studying this compound further to fully understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential uses .
特性
IUPAC Name |
benzyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-13-18(21(25)26-12-14-5-3-2-4-6-14)19(17(11-23)20(24)27-13)15-7-9-16(22)10-8-15/h2-10,19H,12,24H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJZCMUIDDOXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)
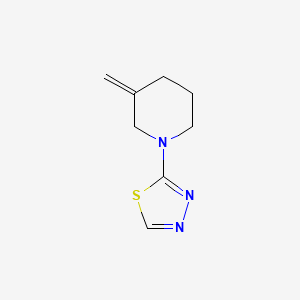
![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)
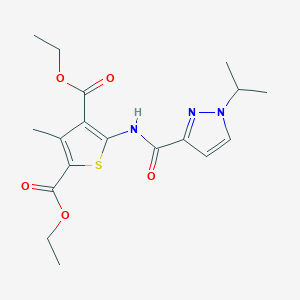
![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile](/img/structure/B2408502.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2408503.png)
![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)
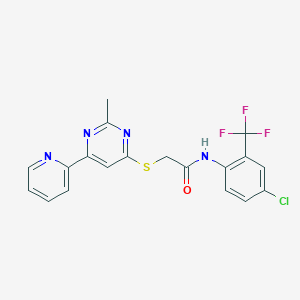
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
